4-Methoxy-1,3-benzothiazole-2-thiol
Overview
Description
4-Methoxy-1,3-benzothiazole-2-thiol is an organosulfur compound . It is used in various applications due to its wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C7H5NS2 .Chemical Reactions Analysis
Benzothiazole derivatives, including this compound, have been found to display antibacterial activity by inhibiting various enzymes . The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation .Physical and Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties could not be found in the available sources.Scientific Research Applications
Derivative Synthesis and Biological Activities
4-Methoxy-1,3-benzothiazole-2-thiol derivatives are significant in the field of organic chemistry due to their broad spectrum of biological activities. These compounds exhibit antibacterial, antifungal, antitumor, antispasmodic, antiinflammatory, antioxidant, and antiallergic activities. Their role in accelerating the vulcanization of rubber highlights their industrial importance, indicating a potential for uncovering new applications through further studies (Shagun et al., 2016).
Fluorescent Probes for Sensing Applications
The derivatives of this compound have been applied in the development of fluorescent probes for sensing pH and metal cations. These probes demonstrate high sensitivity and selectivity, particularly in detecting magnesium and zinc cations, which is crucial for biological and environmental monitoring (Tanaka et al., 2001).
Crystallographic and Conformation Studies
Studies on the crystal structure and conformation of methoxy-substituted benzothiazole derivatives provide insights into their chemical behavior and potential for drug development. For instance, the investigation into 4-phenyl-4-thiazoline-2-thiones, which are pharmacologically active, helps in understanding their tautomerism and molecular conformations, contributing to medicinal chemistry programs (Balti et al., 2016).
Metal-mediated Cyclization for Substituted Aminobenzothiazoles
Copper(II) and gold(III) mediated cyclizations of thioureas into substituted 2-aminobenzothiazoles offer a novel route to these molecules, which hold significant pharmaceutical applications. This method presents a less harsh alternative to traditional synthesis, providing a deeper understanding of the metal's role in these chemical transformations (Schroeder et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives are effective corrosion inhibitors for carbon steel in acidic media, showcasing their importance in industrial applications. Their ability to offer protection against corrosion through adsorption mechanisms underscores their utility in extending the life of metal components in harsh environments (Hu et al., 2016).
Mechanism of Action
Target of Action
4-Methoxy-1,3-benzothiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The presence of a methoxy group (-OCH3) and a thiol group (-SH) attached to the benzothiazole ring may play a significant role in this interaction.
Future Directions
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Properties
IUPAC Name |
4-methoxy-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-10-5-3-2-4-6-7(5)9-8(11)12-6/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZHYBLNLKNZHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292830 | |
Record name | 4-Methoxy-2(3H)-benzothiazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51793-98-7 | |
Record name | 4-Methoxy-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51793-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2(3H)-benzothiazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.